N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. For example, compounds can be prepared by alkylation with different alkyl iodides in the presence of sodium hydride (NaH) in N, N -dimethylformamide (DMF) at 50 °C .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and chemical stability. For example, Cyclopentyl methyl ether has a high boiling point of 106 °C (223 °F) and is relatively stable under acidic and basic conditions .Wissenschaftliche Forschungsanwendungen
Platelet Activating Factor (PAF) Antagonists
A series of pyrido[2,1-b]quinazolinecarboxamide derivatives have been evaluated for their ability to inhibit the binding of platelet-activating factor (PAF) to its receptor, indicating potential as PAF antagonists. These compounds showed promise in inhibiting transient PAF-induced thrombocytopenia and decreases in blood pressure, suggesting their utility in treating conditions related to PAF activity, such as inflammation and thrombosis. The insertion of a methyl group on the carbon atom alpha to the carboxamide nitrogen was found to enhance potency enantioselectively (Tilley et al., 1988).
Antiallergy Agents
Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been prepared and evaluated as antiallergy agents. These analogues demonstrated oral activity superior to existing treatments like cromolyn sodium and doxantrazole in rat models, indicating their potential in managing allergic reactions (Schwender et al., 1979).
Slow-Reacting Substance of Anaphylaxis (SRS-A) Antagonists
N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have shown efficacy in antagonizing SRS-A-induced contractions and inhibiting thromboxane synthase. Their activity against leukotriene-induced bronchoconstriction and skin wheal formation in animal models suggests their utility in asthma treatment (Tilley et al., 1987).
Pharmacokinetic Analysis
A high-performance liquid chromatographic assay developed for the determination of an antiallergenic compound, N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide, in plasma, facilitates understanding its pharmacokinetics, critical for drug development (Strojny et al., 1984).
Structural Analysis
Crystal structure analysis of related pyrido[2,1-b]quinazoline derivatives provides insights into the molecular conformation and interactions that may underlie their biological activities, informing the design of more effective pharmaceutical compounds (Rajnikant et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-16-12-13(18(23)20-14-6-2-3-7-14)9-10-15(16)19(24)22-11-5-4-8-17(21)22/h9-10,12,14,17H,2-8,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZKRIMQLQJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.